molecular formula C21H24ClN3O4S B11341883 N-[3-(acetylamino)phenyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

N-[3-(acetylamino)phenyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11341883
M. Wt: 450.0 g/mol
InChI Key: XCWNCADCGVOFOX-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a chlorophenyl group, and an acetamidophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be added through a sulfonylation reaction using methanesulfonyl chloride.

    Incorporation of the Acetamidophenyl Group: The acetamidophenyl group can be introduced through an amide coupling reaction using an appropriate acetamidophenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H24ClN3O4S

Molecular Weight

450.0 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1-[(2-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H24ClN3O4S/c1-15(26)23-18-6-4-7-19(13-18)24-21(27)16-9-11-25(12-10-16)30(28,29)14-17-5-2-3-8-20(17)22/h2-8,13,16H,9-12,14H2,1H3,(H,23,26)(H,24,27)

InChI Key

XCWNCADCGVOFOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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